N-arachidonoyl-tyramine
Description
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[2-(4-hydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(31)29-25-24-26-20-22-27(30)23-21-26/h6-7,9-10,12-13,15-16,20-23,30H,2-5,8,11,14,17-19,24-25H2,1H3,(H,29,31)/b7-6-,10-9-,13-12-,16-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXVMIIWGTVRRX-DOFZRALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis of N Arachidonoyl Tyramine
Precursor Pathways and Enzymatic Transformations
The synthesis of N-arachidonoyl-tyramine is contingent on the availability of its precursors, tyramine (B21549) and arachidonic acid, and the enzymes that catalyze their conjugation. The production of the tyramine precursor is a critical initial step.
One proposed pathway for the formation of N-acylated biogenic amines involves the initial acylation of an amino acid, followed by subsequent enzymatic modification. In this context, N-arachidonoyl-L-tyrosine is a key potential precursor. Research into the biosynthesis of N-arachidonoyl-dopamine (NADA) has explored a pathway where N-arachidonoyl-L-tyrosine is first hydroxylated by the enzyme tyrosine hydroxylase to form N-arachidonoyl-L-DOPA. researchgate.netnih.gov This intermediate is then subsequently decarboxylated by an aromatic L-amino acid decarboxylase (AADC) to yield NADA. researchgate.netnih.gov
While this pathway leads to NADA, it highlights the biological processing of N-arachidonoyl-L-tyrosine. Some studies suggest that the decarboxylation step might precede the hydroxylation (catechol formation) step. nih.gov This alternative sequence would involve the direct decarboxylation of N-arachidonoyl-L-tyrosine to form this compound. Flavin-dependent decarboxylation reactions involving N-substituted tyrosine intermediates have been identified in other biological systems, lending mechanistic plausibility to such a transformation. nih.gov
The production of tyramine is a fundamental prerequisite for its subsequent acylation to this compound. Tyramine is synthesized in biological systems through the decarboxylation of the amino acid L-tyrosine. nih.govtaylorandfrancis.com This reaction is catalyzed by the enzyme tyrosine decarboxylase (TDC), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. researchgate.net
TDC is found in various organisms, including plants, insects, and microorganisms. taylorandfrancis.comresearchgate.net In mammals, as tissue levels of tyrosine increase, its decarboxylation to tyramine can become a predominant route of metabolism. nih.gov The tyramine produced through this enzymatic action serves as the direct amine precursor that can be conjugated with arachidonic acid to form this compound.
| Enzyme | Substrate | Product | Role in Biosynthesis |
| Tyrosine Decarboxylase (TDC) | L-Tyrosine | Tyramine | Produces the tyramine precursor required for N-acylation. taylorandfrancis.comresearchgate.net |
| Aromatic L-Amino Acid Decarboxylase (AADC) | N-Arachidonoyl-L-DOPA | N-Arachidonoyl-Dopamine (NADA) | Catalyzes the decarboxylation step in a proposed pathway for NADA biosynthesis from an N-acyl tyrosine precursor. researchgate.netnih.gov |
Intermediacy in N-Acylated Dopamine (B1211576) Biosynthesis
This compound is considered a plausible, if not definitive, intermediate in the biosynthesis of N-arachidonoyl-dopamine (NADA), an endogenous cannabinoid and vanilloid receptor ligand. nih.govresearchgate.net
Two primary pathways for the biosynthesis of NADA have been proposed and investigated. nih.govnih.gov
Direct Conjugation: This pathway involves the direct, enzyme-mediated conjugation of arachidonic acid with dopamine. nih.govuni.lu Evidence from studies in rat striatum suggests this is the primary biosynthetic route in dopaminergic terminals. nih.govnih.gov
N-Arachidonoyl-Tyrosine Intermediate Pathway: This alternative pathway begins with the formation of N-arachidonoyl-tyrosine. nih.govnih.gov This intermediate is then proposed to be converted to N-arachidonoyl-L-DOPA by tyrosine hydroxylase, and subsequently decarboxylated to NADA by AADC. nih.gov
While N-arachidonoyl-tyrosine has been identified as an endogenous lipid, studies have indicated that it does not appear to be a primary precursor for NADA in the striatum. nih.govuni.luscispace.com This suggests that while the pathway is biochemically possible, it may be a minor route in certain tissues, particularly the brain. researchgate.net
| Pathway Feature | Direct Conjugation Pathway | N-Arachidonoyl-Tyrosine Intermediate Pathway |
| Initial Substrates | Arachidonic Acid + Dopamine | Arachidonic Acid + L-Tyrosine |
| Key Intermediates | None definitively identified | N-Arachidonoyl-Tyrosine, N-Arachidonoyl-L-DOPA |
| Primary Location (Evidence) | Brain (Striatum) nih.govnih.gov | Proposed, but found to be a minor pathway in the brain. researchgate.netnih.gov |
| Key Enzymes | Fatty Acid Amide Hydrolase (FAAH) (proposed), Tyrosine Hydroxylase (required) nih.govnih.gov | Tyrosine Hydroxylase, Aromatic L-Amino Acid Decarboxylase (AADC) nih.gov |
A hypothesis has been put forward that the biosynthesis of N-acyl dopamines may not be localized to a single cell or tissue. researchgate.net It is conceivable that a precursor molecule, such as this compound, could be synthesized in one tissue and then transported to another tissue for the final metabolic conversion into N-arachidonoyl-dopamine. researchgate.net This model of inter-tissue transport could explain the presence and activity of these lipids in various parts of the body. However, this remains a hypothetical framework that requires further experimental validation. researchgate.net
Enzymatic Mechanisms of N-Acylation
The formation of the amide bond between the arachidonoyl group and the amine of tyramine is a critical step known as N-acylation. While the specific enzymes that catalyze the N-acylation of tyramine have not been definitively characterized, mechanisms can be inferred from the study of other, similar bioactive lipids.
One potential mechanism involves an N-acyltransferase enzyme. For example, the biosynthesis of the anandamide (B1667382) precursor, N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE), is catalyzed by a Ca2+-dependent N-acyltransferase that transfers an arachidonate (B1239269) group from a phospholipid to the amino group of phosphatidylethanolamine. jneurosci.org A similar enzymatic activity could potentially acylate tyramine.
Another proposed mechanism involves the reverse action of hydrolytic enzymes. Fatty Acid Amide Hydrolase (FAAH), an enzyme primarily known for degrading N-acyl amides, has been suggested to potentially catalyze the synthesis of NADA by conjugating arachidonic acid and dopamine. nih.govuni.lu Early studies on anandamide also suggested that FAAH could catalyze its formation by acting in reverse. uni.lu It is plausible that FAAH or a similar hydrolase could catalyze the N-acylation of tyramine with arachidonic acid under specific physiological conditions.
Involvement of Arylalkylamine N-Acyltransferases
Detailed research has identified members of the Arylalkylamine N-Acyltransferase (AANAT) family as key enzymes in the biosynthesis of N-acylarylalkylamides, including this compound. These enzymes are part of the GCN5-related N-acetyltransferase (GNAT) superfamily. wikipedia.org While classically known for their role in the N-acetylation of serotonin (B10506) to produce N-acetylserotonin, a precursor to melatonin, certain AANATs exhibit broader substrate specificity. wikipedia.orgnih.gov
One notable enzyme is an Arylalkylamine N-acyltransferase-like 2 (AANATL2) from Drosophila melanogaster. nih.gov Studies on this enzyme have demonstrated its capacity to utilize a variety of arylalkylamines as substrates, including dopamine, octopamine (B1677172), and tyramine. nih.gov Furthermore, this enzyme can accommodate a range of acyl-CoA thioesters, from the short-chained acetyl-CoA to the long-chain arachidonoyl-CoA. nih.gov
The enzymatic reaction proceeds via a ternary complex mechanism, where the acyl-CoA molecule binds to the enzyme first, followed by the binding of the arylalkylamine substrate, in this case, tyramine. wikipedia.org This ordered binding facilitates the transfer of the arachidonoyl group from arachidonoyl-CoA to the primary amine of tyramine, resulting in the formation of this compound and the release of Coenzyme A (CoA).
While acetyl-CoA is often the preferred acyl donor for many AANATs, the ability of enzymes like AANATL2 to utilize long-chain acyl-CoAs such as arachidonoyl-CoA highlights a broader role for this enzyme family in lipid signaling pathways. nih.gov For AANATL2, as the acyl chain length increases from acetyl to arachidonoyl, the catalytic efficiency for amine substrates like serotonin and dopamine decreases, indicating a preference for shorter acyl chains. nih.gov However, the fact that arachidonoyl-CoA is a substrate confirms the enzymatic potential for the synthesis of this compound. nih.gov
Research Findings on AANATL2 Substrate Specificity:
| Amine Substrate | Acyl-CoA Substrate | Product | Catalyzing Enzyme |
| Tyramine | Acetyl-CoA | N-acetyltyramine | AANATL2 |
| Serotonin | Arachidonoyl-CoA | N-arachidonoylserotonin | AANATL2 |
| Dopamine | Arachidonoyl-CoA | N-arachidonoyldopamine | AANATL2 |
| Octopamine | Acetyl-CoA | N-acetyloctopamine | AANATL2 |
Kinetic Properties of AANATL2 with Various Acyl-CoA Substrates (at saturating Serotonin concentration):
| Acyl-CoA Substrate | (KM,acyl-CoA)app (µM) |
| Butyryl-CoA | ~2 |
| Arachidonoyl-CoA | ~2 |
| Palmitoyl-CoA | ~10 |
Metabolism and Degradation of N Arachidonoyl Tyramine
Hydrolytic Enzymatic Pathways
The primary route for the inactivation of many bioactive fatty acid amides is through enzymatic hydrolysis of the amide bond, which releases the constituent fatty acid and amino acid. For N-arachidonoyl-tyramine, this would result in the formation of arachidonic acid and tyramine (B21549). The key enzymes implicated in this process for structurally related compounds are Fatty Acid Amide Hydrolase (FAAH) and, to a lesser extent, N-Acylethanolamine Hydrolyzing Acid Amidase (NAAA).
Fatty Acid Amide Hydrolase (FAAH) is a primary catabolic enzyme for a wide range of bioactive fatty acid amides. nih.gov Research on various N-acyl amino acids suggests that FAAH likely plays a significant role in the hydrolysis of this compound.
FAAH exhibits a preference for substrates containing arachidonoyl and oleoyl (B10858665) acyl chains. nih.gov Studies have demonstrated that FAAH can hydrolyze N-acyl amino acids with varying efficiency depending on the specific amino acid conjugate. For instance, FAAH-transfected cells show robust hydrolysis of N-arachidonoyl-serine (C20:4-Ser) and N-arachidonoyl-glycine (C20:4-Gly). elifesciences.org This substrate preference suggests that this compound could also be a substrate for FAAH-mediated hydrolysis.
The catalytic mechanism of FAAH involves a Ser-Ser-Lys triad (B1167595) that facilitates the nucleophilic attack on the carbonyl group of the amide bond, leading to its cleavage. nih.gov Inhibition of FAAH has been shown to increase the endogenous levels of other N-acyl amides, indicating its crucial role in regulating their cellular concentrations. elifesciences.org While direct kinetic data for this compound hydrolysis by FAAH is not yet available, the existing evidence from related compounds strongly supports its role as a key degrading enzyme.
Table 1: Substrate Specificity of Fatty Acid Amide Hydrolase (FAAH) for Various N-Acyl Amino Acids
| Substrate | Relative Hydrolysis Rate by FAAH |
| N-arachidonoyl-serine (C20:4-Ser) | High |
| N-arachidonoyl-glycine (C20:4-Gly) | Moderate |
| N-oleoyl-glycine (C18:1-Gly) | Moderate |
| N-oleoyl-serine (C18:1-Ser) | Moderate |
This table is illustrative and based on findings from studies on FAAH substrate specificity with other N-acyl amino acids. elifesciences.org The specific rate for this compound has not been experimentally determined.
N-Acylethanolamine Hydrolyzing Acid Amidase (NAAA) is another amidohydrolase that could potentially contribute to the degradation of this compound. However, NAAA displays a distinct substrate preference compared to FAAH, favoring saturated and monounsaturated N-acylethanolamines, such as N-palmitoylethanolamine (PEA). Its activity towards polyunsaturated N-acyl conjugates like N-arachidonoyl-ethanolamine (anandamide) is significantly lower. This suggests that NAAA's role in the hydrolysis of this compound might be minor compared to that of FAAH.
Other amidohydrolases may also be involved in the metabolism of N-acyl amino acids, but their specific contributions to this compound degradation remain to be elucidated.
Oxidative Metabolic Processes
In addition to hydrolysis, the arachidonoyl moiety of this compound is a potential substrate for oxidative enzymes, namely cyclooxygenases (COX) and lipoxygenases (LOX). These enzymatic pathways are well-established for the metabolism of arachidonic acid into a variety of signaling molecules. researchgate.net
Studies on other N-acyl amino acids containing arachidonic acid have shown that they can be metabolized by these enzymes. For example, N-arachidonoyl-glycine is oxidized by COX-2. nih.gov The metabolism of arachidonic acid by COX and LOX pathways leads to the formation of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. mdpi.comnih.gov It is plausible that this compound could be similarly converted into novel bioactive oxidized derivatives, although the specific products and their biological activities are currently unknown. This oxidative metabolism represents an alternative inactivation pathway and may also lead to the generation of new signaling molecules.
Table 2: Potential Oxidative Metabolism Pathways for the Arachidonoyl Moiety
| Enzyme Family | Potential Products |
| Cyclooxygenases (COX) | Prostaglandin-like compounds |
| Lipoxygenases (LOX) | Hydroxyeicosatetraenoic acid (HETE)-like compounds |
This table outlines the potential oxidative metabolic pathways for the arachidonoyl component of this compound, based on the known metabolism of arachidonic acid and other N-acyl-arachidonoyl compounds. researchgate.netnih.gov
Regulation of Cellular Concentration through Biosynthesis-Degradation Balance
The physiological effects of this compound are dependent on its cellular concentration, which is maintained by a dynamic equilibrium between its synthesis and degradation. The enzymatic pathways described above, particularly hydrolysis by FAAH, are critical for terminating the signaling actions of this compound by converting it into inactive metabolites.
The interplay between the biosynthetic enzymes responsible for the formation of this compound and the degradative enzymes like FAAH determines the availability of this compound to interact with its molecular targets. researchgate.net Dysregulation of this balance, for instance, through the inhibition of FAAH, could lead to an accumulation of this compound, potentially amplifying its biological effects. This balance is a key mechanism for controlling the duration and intensity of its signaling in various physiological processes. nih.gov
Molecular Targets and Receptor Interactions of N Arachidonoyl Tyramine
G Protein-Coupled Receptor (GPCR) Modulation
The potential for N-arachidonoyl-tyramine to modulate various GPCRs is an area of interest, particularly concerning several orphan receptors. While direct evidence for this compound is limited, the activities of structurally similar N-acyl amides provide a basis for hypothesized interactions.
Potential Interactions with Orphan GPCRs (GPR18, GPR55, GPR92, GPR132)
N-arachidonoyl glycine (B1666218) (NAGly), a structurally related N-acyl amide, has been shown to activate GPR18, an orphan GPCR. nih.govnih.gov This activation is implicated in neuroprotective effects and the modulation of immune cells. nih.govnih.gov Specifically, NAGly's neuroprotective action in organotypic hippocampal slice cultures was abolished by a GPR18 antagonist. nih.govnih.gov
GPR55 is another orphan GPCR that is activated by various lipid ligands. N-acyl dopamines, which share the N-acyl structure with this compound, have been shown to interact with GPR55. For instance, N-docosahexaenoyl dopamine (B1211576) (DHA-DA) has been identified as a GPR55-biased agonist that can induce apoptosis in cancer cells. mdpi.com Furthermore, N-arachidonoyl glycine (NAGly) has been demonstrated to induce concentration-dependent increases in calcium mobilization and mitogen-activated protein kinase activities in cells expressing GPR55. researchgate.netnih.gov
Research has identified N-arachidonoyl-glycine (NAG) as a ligand for GPR92, activating Gq/11-mediated signaling pathways. nih.govnih.gov
Regarding GPR132, also known as G2A, studies have shown that certain N-acyl amides can act as agonists. Specifically, N-palmitoylglycine and N-linoleoylglycine are potent activators of GPR132. nih.gov While N-arachidonoyl-glycine showed weak agonist activity, these findings suggest that the N-acyl amide structure is a key determinant for GPR132 interaction. nih.gov
Table 1: Potential Interactions of Structurally Similar Compounds with Orphan GPCRs
| Compound | Receptor | Observed Effect |
|---|---|---|
| N-arachidonoyl glycine (NAGly) | GPR18 | Activation, neuroprotection nih.govnih.gov |
| N-docosahexaenoyl dopamine (DHA-DA) | GPR55 | Biased agonism, induction of apoptosis mdpi.com |
| N-arachidonoyl glycine (NAGly) | GPR55 | Increased calcium mobilization and MAPK activity researchgate.netnih.gov |
| N-arachidonoyl-glycine (NAG) | GPR92 | Activation of Gq/11 signaling nih.govnih.gov |
| N-palmitoylglycine, N-linoleoylglycine | GPR132 | Potent activation nih.gov |
Trace Amine-Associated Receptor (TAAR) System Engagement
The tyramine (B21549) component of this compound suggests a potential interaction with the Trace Amine-Associated Receptor (TAAR) system.
Agonistic Activity of Tyramine at TAAR1 and TAAR2
Tyramine is a well-established agonist at the trace amine-associated receptor 1 (TAAR1). nih.govpatsnap.com TAAR1 is a Gs-coupled receptor, and its activation by tyramine leads to the production of cAMP. nih.govresearchgate.netnih.gov The potency of tyramine at TAAR1 varies between species, with some studies indicating it is more potent at the rat TAAR1 than the human or mouse counterparts. nih.gov The EC50 for tyramine at TAAR1 has been reported to be in the range of 70 to 1100 nM. nih.gov Tyramine's activation of TAAR1 can modulate dopaminergic neurotransmission. nih.gov
While tyramine is a known agonist for TAAR1, its direct binding to TAAR2 has not been definitively demonstrated. wikipedia.org However, some actions dependent on TAAR2 are triggered by tyramine, possibly through heterodimerization of TAAR1 and TAAR2. nih.govmdpi.com For instance, the chemotactic response of polymorphonuclear leukocytes to tyramine requires the expression of both TAAR1 and TAAR2. nih.govmdpi.com
Table 2: Agonistic Activity of Tyramine at TAARs
| Receptor | Agonist | Potency (EC50) | Signaling Pathway |
|---|---|---|---|
| TAAR1 | Tyramine | 70 - 1100 nM nih.gov | Gs-coupled, cAMP production nih.govresearchgate.netnih.gov |
| TAAR2 | Tyramine | Direct binding not demonstrated wikipedia.org | Implicated in chemotaxis via TAAR1/TAAR2 heterodimerization nih.govmdpi.com |
Modulation of Insect Tyramine Receptors (TAR1-3)
In insects, tyramine acts as a neurotransmitter, neuromodulator, and neurohormone, with its effects mediated by G protein-coupled receptors known as TARs. nih.govresearchgate.netnih.gov Three main types have been identified: TAR1, TAR2, and TAR3. nih.govresearchgate.net Tyramine is generally more potent than octopamine (B1677172) in activating TAR1. researchgate.net The activation of these receptors can lead to the modulation of various physiological processes and behaviors in insects. nih.govnih.gov There is currently no available research directly investigating the effects of this compound on these insect receptors.
Transient Receptor Potential (TRP) Vanilloid Receptor 1 (TRPV1) Agonism via N-Acyl Dopamine Metabolites
While direct data on this compound is lacking, the structurally similar N-acyl dopamines are known to be potent agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. nih.govnih.govresearchgate.net N-arachidonoyl dopamine (NADA) and N-oleoyl dopamine (OLDA) are endogenous ligands for TRPV1, with NADA being equipotent to capsaicin. nih.govmdpi.com The activation of TRPV1 by these compounds can induce physiological responses such as thermal hyperalgesia. mdpi.com This suggests that if this compound were metabolized to a corresponding N-acyl dopamine, it could indirectly lead to TRPV1 activation.
Contextual Interactions within the Endocannabinoid Receptor Network (CB1, CB2)
The structural similarity of this compound to endocannabinoids like anandamide (B1667382) suggests potential interactions with the cannabinoid receptors CB1 and CB2.
N-arachidonoyl dopamine (NADA), a closely related compound, preferentially binds to the CB1 receptor. wikipedia.org However, its signaling profile is distinct from typical cannabinoids. nih.gov NADA is considered a biased agonist at CB1 receptors, as it primarily activates Gq-dependent pathways leading to the mobilization of intracellular calcium, while being ineffective at activating canonical Gi/o or Gs-coupled signaling pathways. nih.govnih.gov
Regarding the CB2 receptor, studies on various endogenous cannabinoid-like molecules have shown that 2-arachidonoylglycerol (B1664049) is a potent agonist, while anandamide is a weak partial agonist. nih.gov The activity of this compound at CB2 receptors has not been specifically reported. The interaction of N-acyl amides with cannabinoid receptors is complex and can be influenced by the specific acyl group and the amine moiety.
Table 3: Interaction of N-Arachidonoyl Dopamine (NADA) with CB1 Receptors
| Ligand | Receptor | Signaling Pathway | Key Finding |
|---|---|---|---|
| N-arachidonoyl dopamine (NADA) | CB1 | Gq-dependent nih.govnih.gov | Biased agonist, mobilizes intracellular calcium nih.gov |
| N-arachidonoyl dopamine (NADA) | CB1 | Ineffective at Gi/o and Gs pathways nih.gov | Distinct signaling profile from other cannabinoids nih.gov |
Methodologies for Academic Research on N Arachidonoyl Tyramine
In Vitro Biosynthesis and Metabolism Studies
Utilization of Tissue Homogenates and Cell-Free Systems
The study of the biosynthesis and metabolism of N-arachidonoyl-tyramine and related N-acyl amides frequently employs in vitro systems prepared from biological tissues. Tissue homogenates, which are preparations of cells with broken membranes, provide a near-native environment containing the necessary enzymes and substrates for these reactions.
Research into the closely related compound, N-arachidonoyl dopamine (B1211576) (NADA), has demonstrated that its biosynthesis occurs through an enzyme-mediated conjugation of arachidonic acid and dopamine. nih.gov Studies using homogenates from specific brain regions, such as the striatum, are critical for confirming the anatomical locations of these biosynthetic pathways. nih.gov For instance, investigations have confirmed that NAPE-PLD, an enzyme involved in the synthesis of related endocannabinoids, shows activity in brain and testis tissue homogenates from mice, demonstrating the utility of this method for assessing enzymatic function in specific tissues. nih.gov
These systems are prepared by carefully homogenizing dissected tissue (e.g., brain, liver) in a buffered solution. nih.gov The resulting homogenate can be used directly or further fractionated by centrifugation to isolate specific cellular components, such as microsomes or cytosol, to pinpoint the location of enzymatic activities. By incubating these preparations with precursor molecules (like arachidonic acid and tyramine) and co-factors, researchers can measure the formation of this compound over time, typically quantified by mass spectrometry. Similarly, incubating this compound with these preparations allows for the identification of metabolic breakdown products.
Spectrometric and Chromatographic Techniques for Identification and Quantification
The accurate identification and quantification of this compound in complex biological samples are predominantly achieved through the coupling of chromatographic separation with mass spectrometry.
High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for this purpose. nih.govresearchgate.net This method offers high sensitivity and selectivity. The process involves a liquid-liquid extraction of lipids from the biological matrix (e.g., tissue homogenate, plasma), followed by chromatographic separation on a specialized column. nih.govnih.gov The separated molecules are then ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer.
Quantification is performed in multiple-reaction monitoring (MRM) mode, where the mass spectrometer is set to detect a specific precursor ion (the molecular ion of this compound) and a specific product ion generated by its fragmentation. researchgate.netwaters.com This high specificity allows for accurate measurement even at very low concentrations. The use of stable isotope-labeled internal standards, such as deuterated analogs, is crucial for correcting for matrix effects and variations during sample preparation and analysis. nih.gov
| Parameter | Description | Common Examples/Settings |
|---|---|---|
| Chromatography System | The system used for separating the analyte from the matrix. | UPLC or HPLC systems (e.g., Waters Acquity UPLC) researchgate.net |
| Column | The stationary phase that separates compounds based on properties like polarity. | Reversed-phase columns (e.g., C18) |
| Mobile Phase | The solvent that moves the sample through the column. | Gradients of water and acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. restek.com |
| Mass Spectrometer | The detector that identifies and quantifies the analyte. | Triple quadrupole (TQ) mass spectrometer (e.g., Waters Xevo TQ) researchgate.net |
| Ionization Mode | The method used to create charged ions from the analyte molecules. | Positive Electrospray Ionization (ESI+) researchgate.net |
| Detection Mode | The mass spectrometry method for selective quantification. | Multiple Reaction Monitoring (MRM) waters.com |
Receptor Binding and Functional Assays
Application of Recombinant Receptor Systems
To study the interaction of this compound with specific molecular targets, such as G protein-coupled receptors (GPCRs) or ion channels, researchers utilize recombinant receptor systems. This approach involves introducing the genetic code for a specific receptor into a host cell line (e.g., HEK293, CHO cells) that does not naturally express it.
This technique creates a controlled environment to study the binding and activation of a single receptor type without confounding signals from other receptors. After confirming the successful expression of the receptor on the cell surface, binding assays can be performed. These often involve competitive binding, where the ability of this compound to displace a known radiolabeled ligand for the receptor is measured. Functional assays in these recombinant systems can measure downstream signaling events, such as changes in intracellular second messengers like cyclic AMP (cAMP) or calcium, upon application of the compound.
Cell-Based Functional Assays in Diverse Cell Lines
To understand the physiological effects of this compound, researchers use functional assays in various native and engineered cell lines. These assays measure the cellular response following exposure to the compound.
A common technique is calcium imaging, which measures changes in intracellular calcium concentration ([Ca²⁺]i). This is particularly relevant for receptors that signal through Gq proteins or for ion channels permeable to calcium, such as the TRPV1 channel. nih.gov In these experiments, cells are loaded with a fluorescent calcium indicator dye. Upon receptor activation by this compound, a change in [Ca²⁺]i causes a change in the dye's fluorescence intensity, which is recorded using microscopy.
Other key functional assays include the measurement of adenylyl cyclase activity, which catalyzes the production of cAMP. Many GPCRs modulate this enzyme, and assays measuring cAMP levels can determine whether this compound acts as an agonist or antagonist at a specific receptor.
Enzymatic Activity Profiling
Identifying the enzymes responsible for the synthesis and degradation of this compound is crucial for understanding its regulation. Enzymatic activity profiling involves testing the ability of specific enzymes to either produce or break down the compound.
Studies on the closely related N-arachidonoyl dopamine (NADA) have shown that its metabolism can be mediated by enzymes such as Catechol-O-methyl-transferase (COMT), cytochrome P450 (CYP450), and Fatty Acid Amide Hydrolase (FAAH). nih.gov FAAH, in particular, has been shown to be involved in both the synthesis and hydrolysis of NADA and other N-acyl amino acids. nih.govelifesciences.org
The methodology for profiling these enzymes often involves incubating purified or recombinantly expressed enzymes with this compound. The reaction is monitored over time, and the rate of substrate disappearance or product formation is measured using LC-MS/MS. elifesciences.org Another approach is to use tissue preparations known to be rich in a particular enzyme, such as liver microsomes for studying CYP450-mediated metabolism. nih.gov The use of specific enzyme inhibitors is also a key strategy. By observing whether an inhibitor blocks the metabolism of this compound in a tissue homogenate or cell-based system, researchers can identify the responsible enzyme. nih.govnih.gov
Assays for Hydrolases and Synthases
The study of this compound's metabolic pathways necessitates robust assays to quantify the activity of enzymes responsible for its synthesis (synthases) and degradation (hydrolases). While specific assays for this compound are not extensively detailed in the provided literature, methodologies employed for structurally similar lipids, such as N-arachidonoyl dopamine and other endocannabinoids, provide a clear framework. nih.gov These assays are crucial for screening potential enzyme inhibitors and understanding the compound's lifecycle in biological systems.
Two primary types of assays are commonly adapted for this purpose: those based on chromogenic or fluorogenic substrates and radiochemical assays.
Chromogenic/Fluorogenic Assays: This approach involves using a synthetic substrate that, when hydrolyzed by the enzyme of interest, releases a product that can be detected by spectrophotometry or fluorometry. For instance, in the study of monoacylglycerol lipase (B570770) (MGL), a colorimetric substrate like p-nitrophenyl acetate (B1210297) (NPA) is used. nih.gov The enzyme cleaves the acetate group, releasing p-nitrophenol, which can be quantified by measuring absorbance at a specific wavelength. This method is advantageous for high-throughput screening due to its simplicity and avoidance of radioactive materials. nih.gov
Radiochemical Assays: These assays are highly sensitive and are considered a gold standard for enzyme kinetics. They typically involve a radiolabeled substrate, such as [³H]2-oleoylglycerol ([³H]2-OG) for MGL. nih.gov The assay mixture includes the enzyme source (e.g., cell lysates or purified enzyme), the radiolabeled substrate, and the test compound. nih.gov After incubation, the reaction is stopped, and the radiolabeled product is separated from the unreacted substrate, often using chromatography or liquid-liquid extraction, before being quantified by scintillation counting. This method allows for precise measurement of enzyme activity even in complex biological samples. nih.gov For fatty acid amide hydrolase (FAAH), a key enzyme in endocannabinoid degradation, similar radiochemical assays are employed to measure the hydrolysis of anandamide (B1667382). nih.govresearchgate.net
Table 1: Comparison of Assay Methodologies for Hydrolase Activity
| Feature | Chromogenic/Fluorogenic Assay | Radiochemical Assay |
|---|---|---|
| Principle | Enzyme cleaves a synthetic substrate to release a light-absorbing or fluorescent product. nih.gov | Enzyme metabolizes a radioactively labeled substrate; the labeled product is then quantified. nih.gov |
| Example Substrate | p-Nitrophenyl Acetate (NPA) nih.gov | [³H]2-Oleoylglycerol ([³H]2-OG) nih.gov |
| Detection Method | Spectrophotometry or Fluorometry nih.gov | Scintillation Counting nih.gov |
| Advantages | High-throughput, no radioactive waste, simpler protocol. nih.gov | High sensitivity and specificity, suitable for complex biological matrices. nih.gov |
| Disadvantages | Potential for substrate- or compound-specific interference, may be less sensitive. | Requires handling of radioactive materials, more complex separation steps, lower throughput. |
Genetic and Molecular Approaches
Small interfering RNA (siRNA) is a powerful molecular tool used to transiently silence the expression of a specific gene, providing critical insights into the function of the protein it encodes. researchgate.net This technique is highly applicable to the study of this compound, particularly for identifying its molecular targets, such as specific receptors or degrading enzymes. The process involves introducing a short, double-stranded RNA molecule into a cell that is complementary to the messenger RNA (mRNA) of the target gene. researchgate.net This siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and cleaves the target mRNA, preventing its translation into a functional protein and thus "knocking down" gene expression. researchgate.netchildrenshospital.org
A practical application of this methodology can be seen in studies of related N-acyl amides, such as N-arachidonoyl glycine (B1666218) (NAGly), a ligand for the GPR18 receptor. nih.gov In such a study, researchers would first design an siRNA sequence specifically targeting the mRNA of a putative receptor for this compound. nih.gov This siRNA can be expressed in cells using a specialized plasmid vector, such as the pSUPER vector system, which may also co-express a fluorescent marker like Green Fluorescent Protein (GFP) to identify successfully transfected cells. nih.gov
After transfecting a relevant cell line (e.g., microglia or neurons), the knockdown efficiency is confirmed by measuring the reduction in the target gene's mRNA levels (via RT-qPCR) and protein levels (via immunocytochemistry or Western blot). nih.gov Subsequently, these cells with reduced receptor expression are tested for their response to this compound. A significantly diminished cellular response—such as attenuated cell migration, changes in intracellular calcium signaling, or altered gene expression—in the siRNA-treated cells compared to controls provides strong evidence that the silenced gene is a key component of the compound's signaling pathway. nih.gov
Table 2: Key Stages of an siRNA-Mediated Gene Knockdown Experiment
| Stage | Description | Purpose |
|---|---|---|
| 1. Target Identification & Design | A unique 19-22 nucleotide sequence from the target gene's mRNA is selected. nih.gov | To ensure the siRNA is specific to the gene of interest and minimizes off-target effects. |
| 2. siRNA Vector Construction | Custom oligonucleotides encoding the siRNA sequence are inserted into an expression vector (e.g., pSUPER plasmid). nih.gov | To enable the continuous expression of the siRNA within the host cell for a sustained knockdown effect. nih.gov |
| 3. Cell Transfection | The siRNA-expressing vector is introduced into a relevant cell line (e.g., BV-2 microglia). nih.gov | To deliver the genetic machinery for gene silencing into the biological system under study. |
| 4. Verification of Knockdown | The levels of the target mRNA and protein are quantified in transfected cells. nih.gov | To confirm that the expression of the target gene has been successfully and significantly reduced. |
| 5. Functional Assay | The effect of this compound on a specific cellular function (e.g., migration, signaling) is measured in both knockdown and control cells. nih.gov | To determine if the silenced gene is necessary for the biological activity of the compound. |
Computational and In Silico Modeling for Structural and Pharmacological Predictions
Computational and in silico modeling are indispensable tools in modern pharmacology for predicting the structural, electronic, and biological properties of molecules like this compound before extensive laboratory synthesis and testing. These methods use computational algorithms to model molecular behavior, saving significant time and resources.
Structural and Electronic Properties: Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netnih.gov By applying DFT calculations, researchers can determine the most stable three-dimensional conformation of this compound, analyze its vibrational frequencies, and calculate key electronic properties. researchgate.net One critical output is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE gap) is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap often suggests higher reactivity. researchgate.netnih.gov Natural Bond Orbital (NBO) analysis can further reveal details about charge transfer and intramolecular interactions, such as hydrogen bonds, which govern the molecule's geometry and binding potential. researchgate.net
Pharmacological Predictions: Molecular docking is a widely used in silico technique to predict how a ligand, such as this compound, will bind to the active site of a target protein, such as a G protein-coupled receptor or an enzyme. nih.gov This simulation calculates the preferred binding orientation and affinity, providing a binding score that helps prioritize potential biological targets. Furthermore, computational models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov These predictions help assess the "drug-likeness" of a compound, estimating its potential bioavailability and identifying possible liabilities early in the discovery process. nih.gov By modeling interactions with key metabolic enzymes or transport proteins, these approaches provide a comprehensive virtual pharmacological profile of this compound.
Table 3: In Silico Modeling Techniques and Their Applications
| Modeling Technique | Description | Predicted Properties for this compound |
|---|---|---|
| Density Functional Theory (DFT) | A quantum mechanical method for computing the electronic structure of molecules. researchgate.netnih.gov | 3D structure, conformational stability, vibrational frequencies, electronic charge distribution. researchgate.net |
| HOMO-LUMO Analysis | Calculation of the energy of the highest and lowest molecular orbitals. researchgate.net | Chemical reactivity, kinetic stability, and potential for participating in chemical reactions. researchgate.netnih.gov |
| Molecular Docking | Simulates the interaction between a small molecule (ligand) and a macromolecule (receptor). nih.gov | Binding affinity, preferred orientation at the target site, identification of key interacting amino acid residues. |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| N-arachidonoyl dopamine | |
| N-arachidonoyl glycine | NAGly |
| N-arachidonoyl-serotonin | |
| 2-oleoylglycerol | 2-OG |
| Anandamide (N-arachidonoylethanolamine) | AEA |
| p-Nitrophenyl acetate | NPA |
| Green Fluorescent Protein | GFP |
Future Directions and Outstanding Research Gaps
Comprehensive Elucidation of N-Arachidonoyl-Tyramine Biosynthetic and Degradative Pathways
A primary research gap is the near-complete lack of information regarding how this compound is synthesized and broken down in the body. While pathways for analogous compounds offer clues, dedicated research is essential.
Biosynthesis: Two main pathways have been proposed for the related compound N-arachidonoyl dopamine (B1211576) (NADA). nih.govresearchgate.net One involves the direct conjugation of arachidonic acid and dopamine, a process in which fatty acid amide hydrolase (FAAH) may play a role. nih.govresearchgate.netnih.govscispace.com The second proposed route involves the metabolism of N-arachidonoyl tyrosine (NA-tyrosine). nih.govresearchgate.net Although NA-tyrosine has been identified as an endogenous lipid, studies suggest it is not a direct precursor for NADA. nih.govresearchgate.net The synthesis of this compound may follow a similar direct conjugation pathway, where tyramine (B21549) is condensed with an activated form of arachidonic acid, such as arachidonoyl-CoA. However, the specific enzymes analogous to N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) or other acyltransferases that might catalyze this reaction are unknown. taylorandfrancis.com Future research must focus on identifying these specific enzymes and the cellular conditions that promote the synthesis of this compound.
Degradation: The degradation of endocannabinoids and related lipids typically involves cellular uptake followed by enzymatic hydrolysis. nih.gov For NADA, enzymes such as FAAH and catechol-O-methyltransferase (COMT) are involved in its metabolism. nih.gov It is highly probable that FAAH also hydrolyzes this compound, cleaving the amide bond to release arachidonic acid and tyramine. However, the activity of other hydrolases, such as monoacylglycerol lipase (B570770) (MAGL) or other uncharacterized enzymes, cannot be ruled out. taylorandfrancis.com Furthermore, the potential for modification of the tyramine moiety through oxidation or other enzymatic processes remains an open question. researchgate.net A critical future direction is to perform enzymatic assays with purified this compound to identify the key hydrolytic enzymes and metabolic pathways responsible for its inactivation.
| Metabolic Process | Known for Related Compounds (e.g., NADA) | Outstanding Questions for this compound |
| Biosynthesis | Direct conjugation of arachidonic acid and dopamine, possibly involving FAAH. nih.govresearchgate.netnih.gov | What specific enzyme(s) catalyze the conjugation of arachidonic acid and tyramine? Is the pathway regulated by cellular signaling events? |
| Degradation | Hydrolysis by FAAH; modification of the dopamine moiety by COMT. nih.gov | Is FAAH the primary enzyme for hydrolysis? Are other hydrolases or metabolic enzymes involved? What are the ultimate metabolic fates of the arachidonic acid and tyramine components? |
Definitive Identification of Specific Receptors and Downstream Signaling Cascades
The molecular targets through which this compound exerts its effects are currently unknown. The structural similarity to other endocannabinoid-like molecules suggests several potential receptor families, but definitive identification is a paramount research goal.
Related N-acyl amides interact with a variety of receptors. NADA is a known agonist for the cannabinoid type 1 (CB1) receptor and the transient receptor potential vanilloid 1 (TRPV1) channel. nih.govwikipedia.orgwikipedia.org Other similar lipids, such as N-arachidonoyl glycine (B1666218) (NAGly) and N-arachidonoyl serine (ARA-S), interact with orphan G protein-coupled receptors (GPCRs) like GPR18, GPR55, and GPR92. researchgate.netnih.gov Given that its parent amine, tyramine, is a known agonist for trace amine-associated receptors (TAARs), particularly TAAR1, it is plausible that this compound could also interact with this receptor class. researchgate.net
Future research must employ comprehensive screening assays to test the binding and functional activity of this compound against a broad panel of receptors, including cannabinoid receptors, TRPV channels, and orphan GPCRs like GPR55. Once specific receptors are identified, the downstream signaling cascades must be mapped. For instance, if it activates a GPCR, it will be crucial to determine whether it couples to Gαi/o (inhibiting adenylyl cyclase), Gαq (activating phospholipase C), or Gαs (stimulating adenylyl cyclase), and to trace the subsequent effects on intracellular calcium levels, protein kinase activation, and gene expression. nih.gov
Detailed Characterization of Physiological and Pathophysiological Roles
A significant gap exists in understanding the functional relevance of this compound. Research is needed to transition from chemical identification to physiological characterization. The known functions of its constituent parts and related molecules provide a roadmap for investigation.
Tyramine is known for its sympathomimetic effects and its role in triggering hypertensive events and migraines under certain conditions. nih.gov NADA is implicated in a wide range of processes, including pain perception, inflammation, and neuroprotection. nih.gov N-arachidonoyl serine exhibits vasodilatory and pro-angiogenic properties. nih.govnih.gov These diverse functions suggest that this compound could play roles in cardiovascular regulation, nociception, immune response, and neuronal function.
Future studies should investigate the effects of this compound in relevant in vitro and in vivo models. For example, its impact on neuronal firing, vascular tone, inflammatory cytokine release from immune cells, and cell proliferation could be systematically explored. wikipedia.orgdntb.gov.ua Investigating its presence and concentration changes in disease models (e.g., neuroinflammation, hypertension, metabolic disorders) will be critical to uncovering its potential pathophysiological significance.
Q & A
Q. What experimental approaches are used to synthesize and characterize N-arachidonoyl-tyramine in vitro?
this compound is synthesized via enzymatic or chemical acylation of tyramine with arachidonic acid. Protocols often involve:
- Enzymatic synthesis : Using acyltransferases (e.g., NAT enzymes) in controlled buffer systems to ensure stereospecificity .
- Chemical synthesis : Employing carbodiimide crosslinkers (e.g., EDC) to conjugate arachidonic acid to tyramine, followed by purification via reverse-phase HPLC .
- Characterization : LC-HRMS or GC-MS for structural validation, with NMR confirming arachidonoyl group attachment .
Q. How is receptor binding affinity for cannabinoid receptors (CB1/CB2) assayed for this compound?
Competitive radioligand binding assays are standard:
- Membrane preparations : CB1/CB2-transfected HEK-293 cells are incubated with [³H]-CP55940 and increasing concentrations of this compound.
- Data analysis : Ki values calculated using the Cheng-Prusoff equation to compare affinity with endogenous ligands like anandamide .
- Functional assays : GTPγS binding to assess receptor activation efficacy .
Q. What analytical methods are validated for quantifying this compound in biological matrices?
- LC-HRMS : Provides high sensitivity (LOQ ~0.1 ng/mL) and specificity in brain homogenates or plasma. Use deuterated internal standards (e.g., d8-anandamide) to correct for matrix effects .
- GC-NPD : Suitable for detecting tyramine derivatives in simpler matrices but requires derivatization for volatility .
- Validation parameters : Include linearity (R² >0.99), recovery (>80%), and precision (%RSD <15%) per ICH guidelines .
Advanced Research Questions
Q. How can contradictory data on CB1 vs. CB2 receptor selectivity be resolved?
Discrepancies often arise from assay conditions:
- Receptor source : Use endogenously expressed receptors in native tissues (e.g., rodent brain for CB1) vs. transfected systems .
- Ligand depletion : Account for nonspecific binding by including fatty acid-free BSA in assays .
- Meta-analysis : Pool data from multiple studies (e.g., Emax, EC50) to identify trends in receptor subtype bias .
Q. What strategies mitigate artifactual formation or degradation during sample preparation?
- Artifact prevention : Add antioxidant cocktails (e.g., BHT/EDTA) during tissue homogenization to inhibit oxidative degradation .
- Matrix effects : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate this compound from phospholipids .
- Low-temperature workflows : Store samples at -80°C and limit freeze-thaw cycles to <3 .
Q. How do metabolic pathways of this compound compare to other N-acyl amides?
- Biosynthesis : Likely involves CYP2D6-mediated hydroxylation of tyramine, analogous to dopamine synthesis, followed by acylation .
- Degradation : Hydrolysis by fatty acid amide hydrolase (FAAH) or N-acylethanolamine acid amidase (NAAA), validated via FAAH/NAAA inhibitors (e.g., URB597) and LC-MS metabolite profiling .
- Cross-species differences : Rodent vs. human liver microsomes show variability in CYP2D6 activity, requiring species-specific kinetic studies (Km, Vmax) .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
